

Protocol for enantioselective quantification of (S)-donepezil in plasma

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Compound of Interest

Compound Name: (S)-donepezil

Cat. No.: B1199465

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An enantioselective bioanalytical method is crucial for understanding the distinct pharmacokinetic profiles of individual drug enantiomers. Donepezil, administered as a racemate, has enantiomers that exhibit different inhibitory activities against acetylcholinesterase^[1]. This protocol details a validated normal-phase high-performance liquid chromatography-tandem mass spectrometry (NP-HPLC-MS/MS) method for the simultaneous quantification of **(S)-donepezil** and (R)-donepezil in plasma.

Principle

This method employs a liquid-liquid extraction (LLE) technique to isolate the donepezil enantiomers and an internal standard (IS) from the plasma matrix. The chiral separation is achieved on a CHIRALCEL OJ-H column with an isocratic mobile phase. The quantification is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

- **(S)-Donepezil** and (R)-Donepezil reference standards
- Lidocaine (Internal Standard)
- Methanol (HPLC grade)
- n-Hexane (HPLC grade)

- Isopropanol (HPLC grade)
- n-Propanol (HPLC grade)
- Diethylamine (analytical grade)
- Drug-free human plasma (with anticoagulant, e.g., heparin)
- Deionized water
- Polypropylene tubes (1.5 mL and 5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Experimental Protocols

Preparation of Stock and Working Solutions

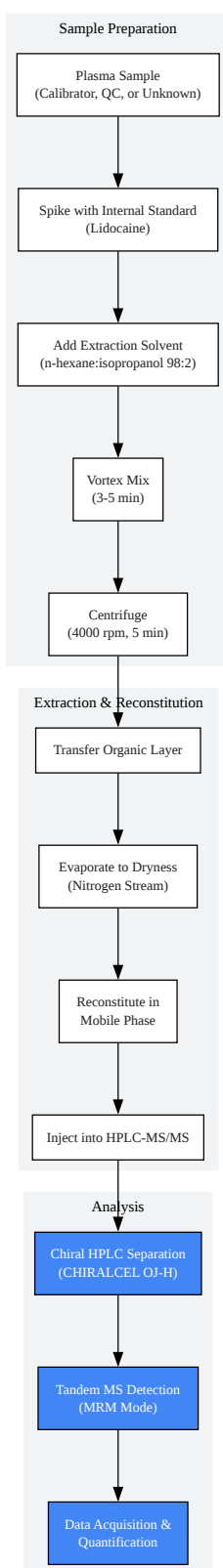
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **(S)-Donepezil**, (R)-Donepezil, and Lidocaine (IS) in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C[2].
- Working Solutions: Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., methanol or 50% methanol) to create a range of concentrations for calibration standards and quality control samples[3].
- Internal Standard (IS) Working Solution: Dilute the Lidocaine stock solution to the desired final concentration for spiking into plasma samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike appropriate volumes of the donepezil enantiomer working solutions into drug-free human plasma to prepare calibration standards. A typical calibration curve range is 0.051 to 7.596 ng/mL for **(S)-donepezil** and 0.049 to 7.404 ng/mL for (R)-donepezil[4].
- Prepare QC samples in plasma at a minimum of three concentration levels: low, medium, and high[5].

Plasma Sample Preparation (Liquid-Liquid Extraction)

- Pipette an aliquot of plasma sample (calibration standard, QC, or unknown sample) into a polypropylene tube.
- Add the internal standard (Lidocaine) working solution.
- Add the extraction solvent, n-hexane:isopropanol (98:2, v/v)[4]. A typical plasma to solvent ratio is 1:5 to 1:25[5].
- Vortex the mixture for approximately 3-5 minutes to ensure thorough mixing[3][5].
- Centrifuge the samples at approximately 4,000 rpm for 5 minutes to separate the organic and aqueous layers[3].
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature[5].
- Reconstitute the dried residue in the mobile phase and vortex.
- Centrifuge the reconstituted solution, and inject a portion of the supernatant into the HPLC-MS/MS system[5].



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Workflow for Enantioselective Quantification of Donepezil.

HPLC-MS/MS Conditions

The following table summarizes the instrumental conditions for the enantioselective analysis[4].

Parameter	Condition
HPLC System	Agilent or Shimadzu HPLC System
Column	CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase	n-hexane : n-propanol : diethylamine (60:40:0.1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	10-20 µL
Column Temperature	Ambient
Mass Spectrometer	API 3000 Triple Quadrupole MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Donepezil: m/z 380.2 → 91.2 Lidocaine (IS): To be optimized
Retention Times	(S)-Donepezil: ~15.6 min (R)-Donepezil: ~18.4 min

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below[4].

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r^2)	LLOQ (ng/mL)
(S)-Donepezil	0.051 - 7.596	> 0.99	0.051
(R)-Donepezil	0.049 - 7.404	> 0.99	0.049

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
(S)-Donepezil	Low	8.35% - 11.28%	5.82% - 9.02%
Mid	(Data within acceptable limits)	(Data within acceptable limits)	
High	(Data within acceptable limits)	(Data within acceptable limits)	
(R)-Donepezil	Low	6.78% - 11.58%	6.87% - 9.19%
Mid	(Data within acceptable limits)	(Data within acceptable limits)	
High	(Data within acceptable limits)	(Data within acceptable limits)	

Note: Accuracy for QC samples should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ)[2][5].

Table 3: Recovery

Analyte	Pretreatment (Extraction) Recovery	Relative Recovery
(S)-Donepezil	58.42% - 61.08%	95.10% - 103.70%
(R)-Donepezil	53.24% - 61.87%	93.58% - 98.00%

Data Analysis

The concentrations of (S)- and (R)-donepezil in the plasma samples are determined by calculating the peak area ratio of each enantiomer to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model. The concentrations of the QC and unknown samples are then interpolated from this regression line.

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